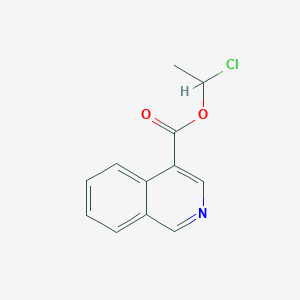
1-Chloroethyl isoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroethyl isoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry . The compound’s structure consists of an isoquinoline ring substituted with a 1-chloroethyl group at the 4-carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloroethyl isoquinoline-4-carboxylate can be achieved through various methods. One common approach involves the reaction of isoquinoline-4-carboxylic acid with 1-chloroethanol in the presence of a dehydrating agent such as thionyl chloride . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-Chloroethyl isoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form isoquinoline-4-carboxylic acid derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Amino or thio derivatives of isoquinoline-4-carboxylate.
Oxidation: Isoquinoline-4-carboxylic acid derivatives.
Reduction: Isoquinoline-4-carbinol.
Scientific Research Applications
1-Chloroethyl isoquinoline-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloroethyl isoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-4-carboxylate: Lacks the 1-chloroethyl group but shares the core structure.
1-Bromoethyl isoquinoline-4-carboxylate: Similar structure with a bromo group instead of chloro.
1-Chloroethyl quinoline-4-carboxylate: Similar structure with a quinoline ring instead of isoquinoline.
Uniqueness
1-Chloroethyl isoquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H10ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
1-chloroethyl isoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-8(13)16-12(15)11-7-14-6-9-4-2-3-5-10(9)11/h2-8H,1H3 |
InChI Key |
HOQQLOWNMYFIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)C1=CN=CC2=CC=CC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















